molecular formula C25H31N5O B6041014 N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide

N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide

Cat. No.: B6041014
M. Wt: 417.5 g/mol
InChI Key: NHLLJAFMIVHTPO-UHFFFAOYSA-N
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Description

N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles. Triazoles are nitrogen-containing heterocyclic compounds known for their stability and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science . This compound, in particular, has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide typically involves a multi-step process. . The reaction is usually catalyzed by copper (CuAAC) and proceeds under mild conditions with high yields.

  • Step 1: Synthesis of Azide and Alkyne Precursors

    • The azide precursor can be synthesized from the corresponding amine by treatment with sodium azide.
    • The alkyne precursor can be prepared by deprotonation of a terminal alkyne followed by reaction with an appropriate electrophile.
  • Step 2: Cycloaddition Reaction

    • The azide and alkyne precursors are combined in the presence of a copper catalyst (CuSO₄) and a reducing agent (sodium ascorbate) in a suitable solvent (e.g., water or t-butanol).
    • The reaction mixture is stirred at room temperature until the formation of the triazole ring is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Mechanism of Action

The mechanism of action of N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[2-(3-phenylpiperidin-1-yl)ethyl]-1-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O/c31-25(24-20-30(28-27-24)17-7-11-21-9-3-1-4-10-21)26-15-18-29-16-8-14-23(19-29)22-12-5-2-6-13-22/h1-6,9-10,12-13,20,23H,7-8,11,14-19H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLLJAFMIVHTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCNC(=O)C2=CN(N=N2)CCCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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